

An In-depth Technical Guide to 2-(Bromomethyl)thiolane: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-(Bromomethyl)thiolane

Cat. No.: B15323513

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An Important Note on Available Data: This document aims to provide a comprehensive technical guide on **2-(Bromomethyl)thiolane**. However, it is crucial to note that detailed experimental data and research specifically focused on this compound are limited in publicly available scientific literature. Much of the available information pertains to its aromatic analog, 2-(bromomethyl)thiophene. This guide will focus on the known properties of **2-(Bromomethyl)thiolane**, drawing distinctions from its thiophene counterpart where necessary, and supplementing with general chemical principles.

Introduction

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a heterocyclic organic compound. It features a saturated five-membered ring containing a sulfur atom (a thiolane ring), with a bromomethyl group attached at the 2-position. This structure makes it a reactive building block in organic synthesis, particularly for introducing the thiolane moiety into larger molecules. Its applications are of interest to researchers in medicinal chemistry and materials science.

Molecular Structure and Properties

The fundamental characteristics of **2-(Bromomethyl)thiolane** are summarized below. Due to the limited availability of specific experimental data, some properties are based on predictions and comparisons with similar structures.



Table 1: Physicochemical Properties of 2-(Bromomethyl)thiolane

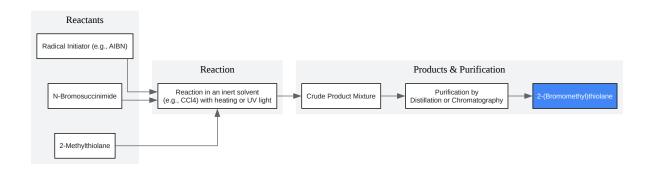
Property	Value	Source/Comment
Chemical Formula	C₅H∍BrS	-
Molecular Weight	181.09 g/mol	-
CAS Number	76530-05-9	-
Appearance	Likely a colorless to pale yellow liquid	Based on similar alkyl halides
Boiling Point	Data not available	Expected to be higher than thiolane due to the bromomethyl group
Density	Data not available	Expected to be denser than water
Solubility	Likely soluble in organic solvents, insoluble in water	Typical for small organobromine compounds

Synthesis of 2-(Bromomethyl)thiolane

While specific, detailed experimental protocols for the synthesis of **2-(Bromomethyl)thiolane** are not readily available in the searched literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A common method for producing such a compound would be the radical bromination of 2-methylthiolane.

Logical Workflow for the Synthesis of 2-(Bromomethyl)thiolane





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Caption: A logical workflow for the synthesis of **2-(Bromomethyl)thiolane**.

Experimental Protocol (Hypothetical):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylthiolane in a suitable inert solvent such as carbon tetrachloride.
- Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the flask.
- Reaction Conditions: Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-(Bromomethyl)thiolane.



Spectroscopic Characterization (Predicted)

Detailed, published spectra for **2-(Bromomethyl)thiolane** are not available. However, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 2-(Bromomethyl)thiolane

Technique	Predicted Features	
¹ H NMR	- Multiplets for the thiolane ring protons (CH ₂ groups) between approximately 1.5-3.0 ppm A doublet for the bromomethyl protons (CH ₂ Br) around 3.4-3.6 ppm A multiplet for the proton at the 2-position (CH) adjacent to both the sulfur and the bromomethyl group.	
¹³ C NMR	- Resonances for the four unique carbons of the thiolane ring A resonance for the bromomethyl carbon (CH ₂ Br) in the range of 30-40 ppm.	
IR Spectroscopy	- C-H stretching vibrations for the alkyl groups around 2850-2960 cm ⁻¹ C-Br stretching vibration around 500-600 cm ⁻¹ .	
Mass Spectrometry	- A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.	

Applications in Research and Drug Development

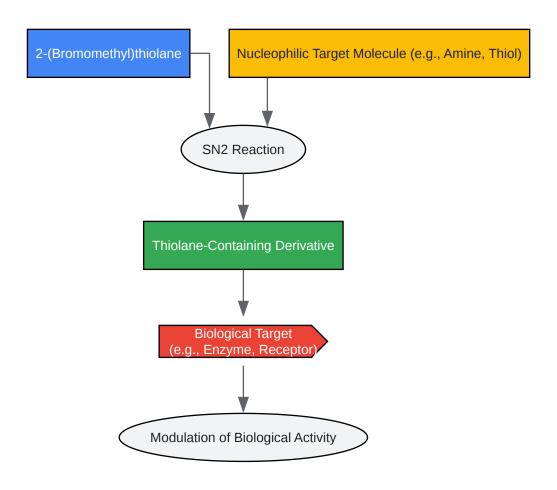
As a functionalized thiolane, **2-(Bromomethyl)thiolane** is a useful intermediate in organic synthesis. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of the thiolane ring to various molecular scaffolds.

Potential Signaling Pathway Involvement (Hypothetical Diagram):

While no specific signaling pathways involving **2-(Bromomethyl)thiolane** are documented, it could be used to synthesize molecules that interact with biological targets. For instance, the



thiolane moiety is present in some enzyme inhibitors. The following diagram illustrates a hypothetical role as a synthetic precursor.



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Caption: Synthetic utility of **2-(Bromomethyl)thiolane**.

This reactivity makes it a valuable tool for medicinal chemists aiming to explore the structure-activity relationships of drug candidates by introducing a flexible, sulfur-containing ring.

Safety and Handling

Specific safety data for **2-(Bromomethyl)thiolane** is not widely available. However, based on its structure as an alkyl bromide, it should be handled with care.

• General Hazards: Alkylating agents like this are often toxic and irritants.



 Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

2-(Bromomethyl)thiolane is a potentially useful, yet under-characterized, synthetic building block. Its saturated thiolane ring and reactive bromomethyl group offer possibilities for the synthesis of novel compounds in drug discovery and materials science. The lack of extensive published data highlights an opportunity for further research to fully elucidate its properties and potential applications. Researchers and scientists are encouraged to perform thorough characterization and safety assessments before use.

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